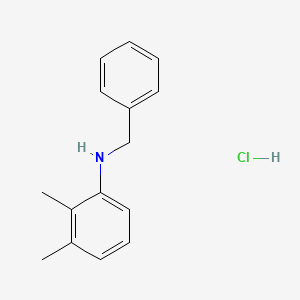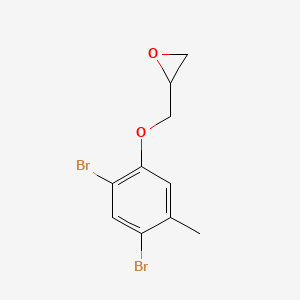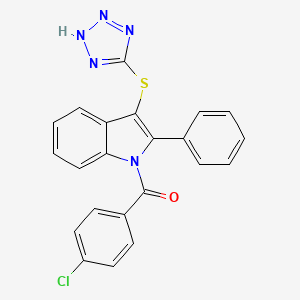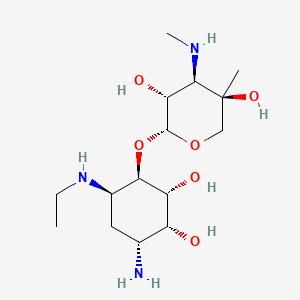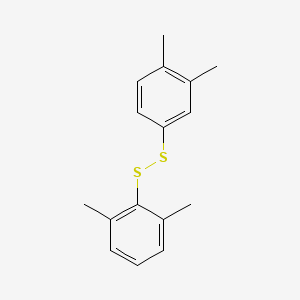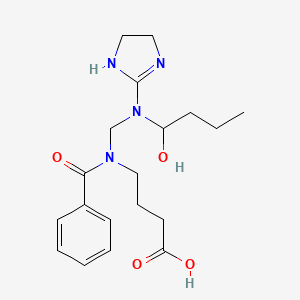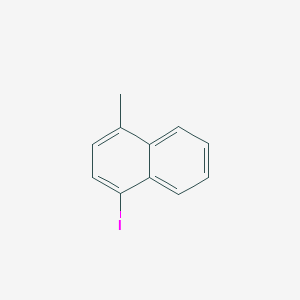
1-Iodo-4-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 4-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-methylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: 4-Methyl-1-naphthoic acid or other oxidized derivatives.
Reduction: 4-Methylnaphthalene.
Applications De Recherche Scientifique
1-Iodo-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-4-methylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the methyl group. The iodine atom can act as a leaving group in substitution reactions, while the methyl group can undergo oxidation or other transformations. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-Iodonaphthalene: Lacks the methyl group, leading to different reactivity and applications.
4-Methylnaphthalene: Lacks the iodine atom, affecting its chemical behavior.
1-Bromo-4-methylnaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-Iodo-4-methylnaphthalene is unique due to the combination of the iodine atom and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
70129-83-8 |
|---|---|
Formule moléculaire |
C11H9I |
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
1-iodo-4-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Clé InChI |
SOOPESABWKAQTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
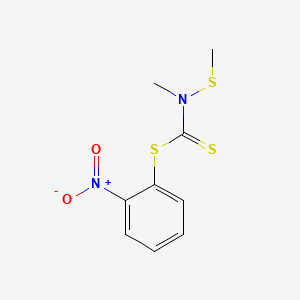
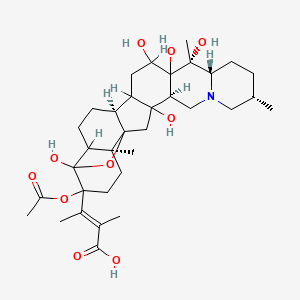
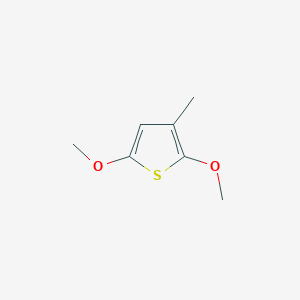
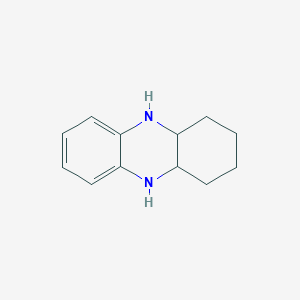
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
